(2-Methylphenyl)methylazanium chloride
CAS No.: 14865-38-4
Cat. No.: VC20963931
Molecular Formula: C8H12ClN
Molecular Weight: 157.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14865-38-4 |
---|---|
Molecular Formula | C8H12ClN |
Molecular Weight | 157.64 g/mol |
IUPAC Name | (2-methylphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |
Standard InChI Key | AFUROYYNHZQQOL-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CN.Cl |
Canonical SMILES | CC1=CC=CC=C1C[NH3+].[Cl-] |
Introduction
Chemical Identification and Nomenclature
(2-Methylphenyl)methylazanium chloride is a quaternary ammonium compound with several alternative names in scientific literature. This section details its identifiers and nomenclature to provide clarity on this chemical entity.
Primary Identifiers
The compound is primarily identified through its Chemical Abstracts Service (CAS) registry number and molecular specifications, which are essential for unambiguous identification in chemical databases and literature.
Table 1: Primary Chemical Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 14865-38-4 |
Molecular Formula | C₈H₁₂ClN |
Molecular Weight | 157.64 g/mol |
IUPAC Name | (2-methylphenyl)methanamine;hydrochloride |
The molecular formula C₈H₁₂ClN indicates the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, and one nitrogen atom in its structure. This composition contributes to its distinctive chemical properties and reactivity patterns. |
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in chemical literature and databases, reflecting different naming conventions and structural perspectives.
Table 2: Synonyms and Alternative Names
Structural Characteristics
The molecular structure of (2-Methylphenyl)methylazanium chloride features distinct structural elements that determine its physical properties and chemical reactivity.
Molecular Structure
The compound consists of a 2-methylphenyl group attached to a methylazanium ion with a chloride counterion. This arrangement creates a positively charged nitrogen center that plays a crucial role in its chemical behavior and biological interactions .
Table 3: Structural Parameters
Structural Element | Description |
---|---|
Core Structure | Methylazanium ion with 2-methylphenyl substituent |
Functional Groups | Quaternary ammonium group |
Counterion | Chloride (Cl⁻) |
Aromatic Substitution | Methyl group at position 2 of phenyl ring |
The presence of the methyl group at position 2 on the phenyl ring creates a distinctive substitution pattern that influences the electronic distribution and steric properties of the molecule. This specific arrangement distinguishes it from similar quaternary ammonium compounds and contributes to its unique reactivity profile. |
Structural Identifiers
Several standardized structural identifiers are used to represent the compound unambiguously in chemical databases and literature.
Table 4: Digital Structural Identifiers
Physical and Chemical Properties
The physical and chemical properties of (2-Methylphenyl)methylazanium chloride determine its behavior in different environments and its potential applications in various fields.
Physical Properties
As a quaternary ammonium salt, the compound exhibits characteristic physical properties that influence its handling, storage, and application in research and industry.
Table 5: Physical Properties
Chemical Reactivity
The chemical reactivity of (2-Methylphenyl)methylazanium chloride is primarily determined by its quaternary ammonium group and the specific substitution pattern on the aromatic ring.
The positively charged nitrogen atom serves as an electrophilic center that can interact with nucleophilic groups in biological molecules and chemical reagents. This property is particularly important in its potential applications as an antimicrobial agent, where the positively charged quaternary ammonium group can interact with negatively charged components of bacterial cell membranes.
The presence of the methyl group at position 2 of the phenyl ring influences the electronic distribution within the molecule, potentially affecting its reactivity compared to other isomers or related compounds. This specific substitution pattern can create unique steric and electronic effects that distinguish its chemical behavior from similar compounds.
Synthesis and Preparation Methods
The preparation of (2-Methylphenyl)methylazanium chloride involves specific synthetic routes and conditions that determine the yield, purity, and scale of production.
General Synthetic Approach
The synthesis of (2-Methylphenyl)methylazanium chloride typically employs established methods for quaternary ammonium salt formation.
The primary synthetic route involves the reaction of tertiary amines with alkyl halides under controlled conditions. This approach represents a standard method for quaternary ammonium salt formation in organic chemistry and can be optimized for different scales and applications.
Critical Factors in Synthesis
Several factors significantly influence the success and efficiency of the synthetic process.
Table 6: Critical Synthetic Parameters
Parameter | Significance |
---|---|
Temperature | Affects reaction rate and product stability |
Solvent Choice | Impacts solubility, reaction kinetics, and product isolation |
Reactant Purity | Determines product quality and yield |
Reaction Time | Influences completion and potential side reactions |
Purification Method | Affects final product purity and recovery |
The optimization of these parameters is essential for achieving high yields and purity in both laboratory and industrial settings. Temperature control is particularly important, as it can affect both the reaction kinetics and the stability of intermediates and products during synthesis. |
Applications in Research and Industry
(2-Methylphenyl)methylazanium chloride finds applications in various fields due to its distinctive chemical properties and reactivity profile.
Research Applications
In research settings, the compound serves multiple purposes across different scientific disciplines.
The compound is valuable in organic chemistry research as a reagent for various transformations and as a model compound for studying quaternary ammonium salt chemistry. Its well-defined structure and reactivity make it useful for investigating fundamental chemical principles and reaction mechanisms.
In medicinal chemistry, it serves as an intermediate or building block for the synthesis of more complex molecules with potential pharmaceutical applications . The quaternary ammonium functionality provides a scaffold that can be modified to develop compounds with specific biological activities.
Industrial and Pharmaceutical Relevance
The industrial applications of (2-Methylphenyl)methylazanium chloride are closely tied to its chemical properties and biological interactions.
The compound's potential antimicrobial properties, derived from its quaternary ammonium structure, make it relevant for pharmaceutical research focusing on antimicrobial agent development. The ability of quaternary ammonium compounds to disrupt bacterial cell membranes is a well-established mechanism for antimicrobial activity.
It also serves as a raw material or intermediate in the synthesis of various industrial and pharmaceutical products . Its specific substitution pattern on the aromatic ring provides a unique chemical template that can be utilized in the development of specialized compounds for various applications.
Biological Interactions
The biological interactions of (2-Methylphenyl)methylazanium chloride are primarily determined by its quaternary ammonium structure and its ability to interact with cellular components.
Membrane Interactions
The compound's interaction with biological membranes represents one of its most significant biological properties.
The positively charged nitrogen atom in the quaternary ammonium group can interact with negatively charged sites on cell membranes, potentially disrupting or altering membrane integrity. This interaction is similar to that observed with other quaternary ammonium compounds and contributes to their biological effects.
These membrane interactions are particularly significant in the context of antimicrobial activity, where quaternary ammonium compounds can disrupt bacterial cell membranes, leading to cell death. The specific substitution pattern on the aromatic ring in (2-Methylphenyl)methylazanium chloride may influence the strength and selectivity of these interactions.
Pharmaceutical Significance
The compound's biological interactions have implications for its potential pharmaceutical applications.
The ability to interact with and potentially disrupt bacterial cell membranes makes quaternary ammonium compounds like (2-Methylphenyl)methylazanium chloride interesting candidates for antimicrobial agent development. The ongoing search for new antimicrobial compounds, particularly in the context of increasing antibiotic resistance, highlights the importance of understanding the biological activities of such compounds.
The specific structural features of (2-Methylphenyl)methylazanium chloride, including the position of the methyl group on the aromatic ring, may confer unique biological properties compared to similar compounds. These structural nuances can affect factors such as potency, selectivity, and toxicity, which are critical considerations in pharmaceutical development.
Comparative Analysis with Related Compounds
A comparative analysis of (2-Methylphenyl)methylazanium chloride with structurally related compounds provides insights into structure-activity relationships and chemical trends.
Structural Comparisons
Comparing (2-Methylphenyl)methylazanium chloride with similar quaternary ammonium compounds reveals important structural relationships.
Table 7: Comparison with Related Compounds
Reactivity Differences
The unique substitution pattern in (2-Methylphenyl)methylazanium chloride results in specific reactivity characteristics.
The presence of the methyl group at position 2 of the phenyl ring affects the electron distribution within the molecule, potentially influencing its reactivity compared to other isomers or related compounds. This specific substitution pattern can create unique steric and electronic effects that distinguish its chemical behavior from similar compounds.
These reactivity differences have implications for the compound's applications in chemical synthesis and its potential biological activities. Understanding these structure-reactivity relationships is essential for predicting the behavior of the compound in different chemical and biological contexts.
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